molecular formula C16H25NOSi B2414772 1-[1-(tert-Butyldimethylsilyl)indol-5-yl]ethanol CAS No. 1951445-07-0

1-[1-(tert-Butyldimethylsilyl)indol-5-yl]ethanol

Cat. No.: B2414772
CAS No.: 1951445-07-0
M. Wt: 275.467
InChI Key: QGLGBFPNWOYNGQ-UHFFFAOYSA-N
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Description

1-[1-(tert-Butyldimethylsilyl)indol-5-yl]ethanol (CAS RN: 1951445-07-0 ) is a high-purity (98%) indole derivative supplied for use in chemical synthesis and pharmaceutical research. The compound features a tert-butyldimethylsilyl (TBDMS) group protecting the indole nitrogen, a common strategy to prevent unwanted side reactions and direct subsequent electrophilic substitution to the C3 position. The 5-ethanol substituent provides a versatile functional handle for further synthetic elaboration, such as oxidation to the corresponding aldehyde or carboxylic acid. While specific biological data for this compound is not available, indole derivatives and TBDMS-protected intermediates are of significant interest in organic and medicinal chemistry. Structurally similar TBDMS-protected indole compounds are frequently employed in the synthesis of complex molecules, including monoterpene indole alkaloids, highlighting their role in building sophisticated molecular architectures. This reagent is intended for use as a chemical building block (intermediate) in research settings. The product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[1-[tert-butyl(dimethyl)silyl]indol-5-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NOSi/c1-12(18)13-7-8-15-14(11-13)9-10-17(15)19(5,6)16(2,3)4/h7-12,18H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLGBFPNWOYNGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)N(C=C2)[Si](C)(C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1-(tert-Butyldimethylsilyl)indol-5-yl]ethanol typically involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is catalyzed by dimethylformamide (DMF) and imidazole, which facilitates the conversion of alcohols to tert-butyldimethylsilyl ethers . The general reaction conditions include:

    Reagents: TBDMS-Cl, DMF, imidazole

    Conditions: Room temperature to 80°C, depending on the substrate

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-[1-(tert-Butyldimethylsilyl)indol-5-yl]ethanol primarily involves its role as a protecting group in organic synthesis. The tert-butyldimethylsilyl group stabilizes the hydroxyl functionality, preventing unwanted reactions during multi-step syntheses .

Biological Activity

1-[1-(tert-Butyldimethylsilyl)indol-5-yl]ethanol, a compound with the CAS number 1951445-07-0, is a derivative of indole that has garnered attention for its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of this compound is C14H21NOSiC_{14}H_{21}NOSi, with a molecular weight of 275.47 g/mol. The structure features an indole ring substituted by a tert-butyldimethylsilyl group and a hydroxyl (ethanol) moiety, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the following mechanisms:

  • Hydroxyl Group Interaction : The hydroxyl group can participate in hydrogen bonding, enhancing solubility and bioavailability.
  • Silyl Group Functionality : The tert-butyldimethylsilyl group may act as a protective group in organic synthesis, facilitating the formation of biologically active derivatives.

1. Anti-Cancer Activity

Several studies have indicated that indole derivatives exhibit significant anti-cancer properties. For instance, research has shown that compounds similar to this compound can induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt/mTOR pathway.

StudyCompoundCell LineIC50 (µM)Mechanism
Indole DerivativeMCF-7 (Breast Cancer)15.2Apoptosis induction
Indole DerivativeHeLa (Cervical Cancer)12.8PI3K/Akt pathway inhibition

2. Anti-inflammatory Effects

Indole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. The presence of the hydroxyl group in this compound may enhance its anti-inflammatory potential.

StudyCompoundCytokine Inhibition (%)Concentration (µM)
Indole DerivativeIL-6 (50%)100
Indole DerivativeTNF-alpha (45%)100

3. Neuroprotective Properties

Research suggests that indole derivatives can protect neuronal cells from oxidative stress and apoptosis. This neuroprotective effect is crucial for developing treatments for neurodegenerative diseases.

Case Studies

A notable case study involved the synthesis and evaluation of various indole derivatives, including those with silyl substituents. These compounds were tested for their cytotoxicity against different cancer cell lines and demonstrated promising results in reducing cell viability at specific concentrations.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good solubility in organic solvents and moderate stability in aqueous environments. Its absorption and distribution in biological systems are likely influenced by its silyl and hydroxyl functional groups.

Q & A

(Basic) What are the common synthetic routes for preparing 1-[1-(tert-Butyldimethylsilyl)indol-5-yl]ethanol, and what key reaction conditions must be optimized?

Methodological Answer:
The synthesis typically involves silylation of 1H-indol-5-yl ethanol derivatives using tert-butyldimethylsilyl chloride (TBDMSCl) under anhydrous conditions. Key parameters include:

  • Base selection : Imidazole or pyridine (1.5–2.0 eq) to activate the silylating agent.
  • Solvent : Dry DMF or THF to prevent hydrolysis of TBDMSCl.
  • Temperature : 0–25°C to balance reaction rate and side-product formation.
    Purification via silica gel chromatography (hexane/EtOAc gradient) is critical for isolating the product. Yield optimization requires strict exclusion of moisture and inert gas (N₂/Ar) atmospheres .

(Advanced) How can researchers resolve discrepancies in NMR data interpretation for tert-butyldimethylsilyl-protected indole derivatives?

Methodological Answer:
Discrepancies in ¹H/¹³C NMR shifts (e.g., δ 0.1–0.3 ppm for TBDMS methyl groups) may arise from solvent polarity, temperature, or substituent electronic effects. To resolve ambiguities:

  • Cross-reference with NIST Chemistry WebBook spectra for analogous silyl-protected alcohols .
  • Use 2D NMR techniques (HSQC, HMBC) to correlate indole aromatic protons with adjacent carbons.
  • Compare experimental data with PubChem entries for structurally similar compounds (e.g., 1-(4-methylphenyl)ethanol) to identify systematic shift patterns .

(Basic) What analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

  • LC-MS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns, ensuring the molecular weight matches theoretical values (e.g., m/z calculated for C₁₆H₂₅NO₂Si: 307.16).
  • NMR : Assign peaks for indole protons (δ 6.5–8.0 ppm), ethanol -OH (δ 1.5–2.5 ppm, broad if unprotected), and TBDMS methyl groups (δ 0.1–0.3 ppm).
  • FTIR : Identify O-H stretches (~3200–3500 cm⁻¹) and Si-C bonds (~1250 cm⁻¹). Cross-validate with NIST spectral libraries .

(Advanced) What strategies mitigate low yields in the silylation step during synthesis?

Methodological Answer:
Low yields often stem from moisture-induced hydrolysis or incomplete activation of TBDMSCl. Solutions include:

  • Stoichiometry : Use 1.2–1.5 eq of TBDMSCl to ensure excess reagent.
  • Drying agents : Add molecular sieves (3Å) to the reaction mixture.
  • Reaction monitoring : Track progress via TLC (Rf ~0.5 in hexane/EtOAc 7:3) at 30-minute intervals.
  • Workup : Quench with ice-cold water to precipitate side products and extract the target compound into organic phases .

(Basic) How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis of the silyl ether.
  • Handling : Use gloveboxes or Schlenk lines for moisture-sensitive steps. Avoid prolonged exposure to light, as indole derivatives may photodegrade.
  • Safety : Refer to SDS guidelines for ethanol derivatives (e.g., PPE requirements, spill management) .

(Advanced) How does the tert-butyldimethylsilyl group influence the reactivity of the indole ethanol derivative in subsequent transformations?

Methodological Answer:
The TBDMS group:

  • Protects hydroxyl : Prevents undesired nucleophilic reactions (e.g., esterification) while allowing functionalization of the indole ring.
  • Enhances solubility : Improves organic-phase solubility for coupling reactions (e.g., Suzuki-Miyaura).
  • Steric effects : Hinders access to bulky electrophiles; deprotection with TBAF (tetrabutylammonium fluoride) restores the hydroxyl group for downstream modifications. Mechanistic studies should monitor steric effects via computational modeling (DFT) or kinetic assays .

(Basic) What spectroscopic methods are used to quantify impurities in synthesized batches?

Methodological Answer:

  • HPLC-PDA : Use C18 columns (MeCN/H₂O gradients) to separate impurities; compare retention times with reference standards.
  • ¹H NMR integration : Quantify residual solvents (e.g., DMF) or byproducts (e.g., desilylated derivatives) by integrating diagnostic peaks.
  • Elemental analysis : Verify C, H, N, and Si percentages against theoretical values to confirm purity .

(Advanced) What computational tools aid in predicting the electronic effects of the TBDMS group on the indole ring?

Methodological Answer:

  • DFT calculations : Use Gaussian or ORCA to model electron density maps, identifying how the TBDMS group alters indole’s HOMO/LUMO orbitals.
  • Molecular docking : Assess steric interactions in enzyme-binding studies (e.g., cytochrome P450 assays).
  • SAR studies : Correlate substituent effects (e.g., TBDMS vs. TIPS groups) with biological activity using QSAR software .

(Basic) What are the critical safety considerations when working with tert-butyldimethylsilyl reagents?

Methodological Answer:

  • Toxicity : TBDMSCl is corrosive; use fume hoods, nitrile gloves, and safety goggles.
  • Fire hazard : Store away from ignition sources (e.g., sparks, open flames) due to ethanol derivatives’ flammability.
  • Spill management : Neutralize silylating agents with sodium bicarbonate before disposal .

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